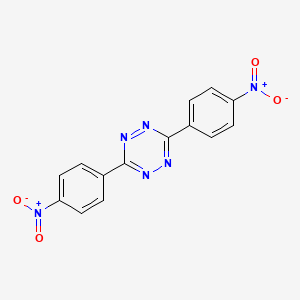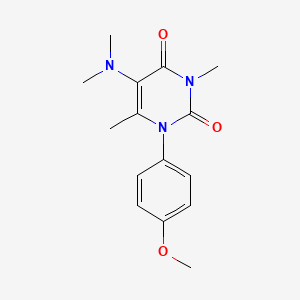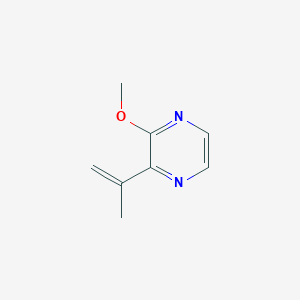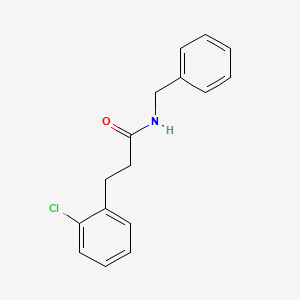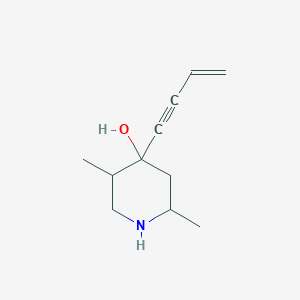
4-(But-3-en-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(But-3-en-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol is an organic compound with a unique structure that includes a piperidine ring substituted with a butenynyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol typically involves the use of enynes and piperidine derivatives. One common method involves the palladium-catalyzed aminomethylative Oppolzer-type cyclization of enynes . This reaction is carried out under an inert atmosphere using standard Schlenk techniques, with solvents dried by standard methods and stored under nitrogen . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of high-throughput screening methods can help in optimizing reaction conditions for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(But-3-en-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the use of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(But-3-en-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-(But-3-en-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 4-(But-3-en-1-yn-1-yl)-1,2-dimethylbenzene
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
4-(But-3-en-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
39167-89-0 |
|---|---|
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
4-but-3-en-1-ynyl-2,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C11H17NO/c1-4-5-6-11(13)7-10(3)12-8-9(11)2/h4,9-10,12-13H,1,7-8H2,2-3H3 |
InChI-Schlüssel |
AVWZFJVHXLDDJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(CN1)C)(C#CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


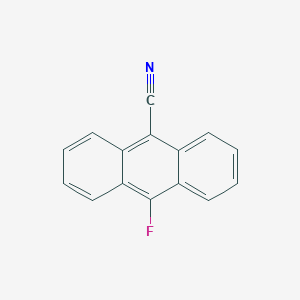
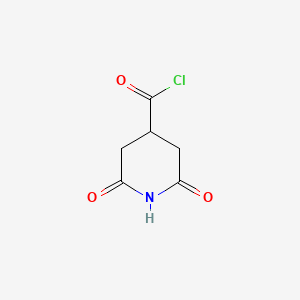
![2-[2-(4-Methoxyphenyl)cyclopropyl]phenol](/img/structure/B14674287.png)
![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
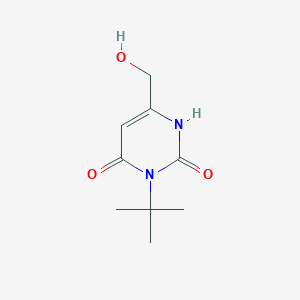
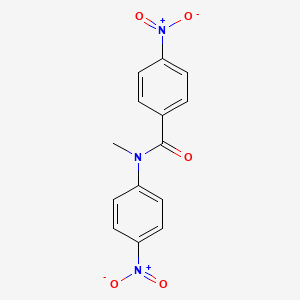
![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)


